7-Methoxy-2,2-dimethylchroman-4-one
Overview
Description
7-Methoxy-2,2-dimethylchroman-4-one is a chemical compound that belongs to the class of organic compounds known as chromanones. Chromanones are compounds containing a benzopyran ring system with a ketone group at the C4 position of the pyran ring. The methoxy group at the 7th position and the dimethyl groups at the 2nd position are indicative of its potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related chromanone compounds has been explored in various studies. For instance, the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one was reported, which involved isomerization and alkylation steps. During this process, an "abnormal" product was obtained, identified as 3-t-butoxy-2-cyano-2-mehthyl-2',4'-dimethoxypropiophenone . Another study described the synthesis of a novel heterocyclic ring system, which is a derivative of 7-methoxychroman-4-one, from Diels-Alder adducts. This synthesis involved halocyclisation and oxidative addition methods, with the latter providing excellent yields . These studies highlight the synthetic versatility of chromanone derivatives and the potential for generating a variety of structurally complex molecules.
Molecular Structure Analysis
The molecular structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined using single-crystal X-ray diffraction and FT-IR spectroscopy. Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods were also performed to analyze the vibrational frequencies and molecular electrostatic potential (MEP) map of the compound . Although this study does not directly analyze 7-Methoxy-2,2-dimethylchroman-4-one, it provides insight into the structural features and analysis techniques that could be applied to similar compounds.
Chemical Reactions Analysis
The reactivity of 7-methoxy-2,2-dimethylchroman-4-one has been studied, particularly focusing on the substitution reactions at the 3-position of the chromanone ring. A study demonstrated that 3-bromination of 7-methoxy-2,2-dimethylchroman-4-one stabilizes the anion sufficiently for 3-alkylation to occur without the usual ring-opening. This method resulted in good yields of 3,3-dimethylated products . This indicates that the compound can undergo selective chemical reactions, which is important for the synthesis of targeted derivatives.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 7-Methoxy-2,2-dimethylchroman-4-one, the studies on similar compounds suggest that these chromanones are likely to have interesting physicochemical characteristics due to their structural complexity. The presence of methoxy and methyl groups can influence properties such as solubility, melting point, and reactivity, which are crucial for their potential applications in chemical synthesis and possibly in pharmaceuticals .
Scientific Research Applications
1. Chemical Synthesis and Modifications
7-Methoxy-2,2-dimethylchroman-4-one has been studied for its potential in various chemical syntheses and modifications. For instance, its reaction with 3-bromination stabilizes the anion obtained on deprotonation with LDA, enabling 3-alkylation without ring opening. This process results in 3,3-dimethylation in good yield, demonstrating its utility in specialized chemical synthesis processes (Akuamoah et al., 1995). Additionally, the interaction of 7-methoxy-2,2-dimethylchroman-4-one with the Vilsmeier reagent was explored, producing low yields of 4-chlorochromene-3-carbaldehydes and high yields of 4-chloro-2H-chromenes, which are not precursors of the carbaldehydes (Brown et al., 1985).
2. Potential in Pharmacology and Biochemistry
In the field of pharmacology and biochemistry, compounds derived from 7-methoxy-2,2-dimethylchroman-4-one have shown potential. For instance, a study on the effects of precocene analogs on the nematode Caenorhabditis remanei noted that certain analogs of 7-methoxy-2,2-dimethylchroman-4-one exhibited strong nematocidal effects (Fodor & Timár, 1989). Moreover, compounds like 4-methoxy-1-methyl-2(1H)quinolinone, derived from 7-methoxy-2,2-dimethylchroman-4-one, have been isolated from the aerial parts of Euodia lunu-ankenda, indicating their natural occurrence and potential applications in natural product chemistry (Manandhar et al., 1985).
3. Application in Natural Product Synthesis
7-Methoxy-2,2-dimethylchroman-4-one has also been utilized in the synthesis of natural products. For example, the syntheses of Ripariochromene A andMethyl-Ripariochromene A involved the use of 7,8-dimethoxy-2,2-dimethylchroman as a precursor, which was obtained from 7-methoxy-2,2-dimethylchroman-4-one. This illustrates the compound's utility in constructing complex natural product structures, which may have diverse biological activities (NakayamaMitsuru et al., 1972); (Tsukayama, 1974).
4. Exploring Antibacterial and Antioxidant Activities
In the search for new antibacterial and antioxidant agents, 7-methoxy-2,2-dimethylchroman-4-one derivatives have been explored. For instance, chromones derived from the stems of Cassia fistula, which include variations of the 7-methoxy-2,2-dimethylchroman-4-one structure, exhibited potential anti-tobacco mosaic virus activities, indicating their potential as antiviral agents (Li et al., 2014). Moreover, compounds isolated from the endophytic fungus Xylomelasma sp. Samif07, including derivatives of 7-methoxy-2,2-dimethylchroman-4-one, showed notable antibacterial and antioxidant activities (Lai et al., 2019).
Safety And Hazards
properties
IUPAC Name |
7-methoxy-2,2-dimethyl-3H-chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKXYXNEOUCMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345577 | |
Record name | 7-methoxy-2,2-dimethylchroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,2-dimethylchroman-4-one | |
CAS RN |
20321-73-7 | |
Record name | 7-methoxy-2,2-dimethylchroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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